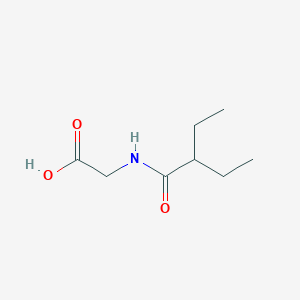

2-(2-Ethylbutanamido)acetic acid

Descripción

2-(2-Ethylbutanamido)acetic acid is a substituted acetic acid derivative characterized by a branched alkylamide substituent at the second carbon position. Structurally, it comprises an ethylbutanamide group (-NH-CO-C(CH₂CH₃)(CH₂CH₂)) attached to the α-carbon of the acetic acid backbone. The ethyl substituent likely enhances lipophilicity compared to simpler derivatives, influencing solubility and biological activity.

Propiedades

IUPAC Name |

2-(2-ethylbutanoylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-6(4-2)8(12)9-5-7(10)11/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBPOIJTBSCBSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(2-Ethylbutanamido)acetic acid typically involves the reaction of 2-ethylbutanoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Análisis De Reacciones Químicas

2-(2-Ethylbutanamido)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

2-(2-Ethylbutanamido)acetic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound is utilized in studies involving enzyme inhibition, protein modification, and metabolic pathways.

Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a model compound for studying amide-containing pharmaceuticals.

Industry: It is employed in the production of specialty chemicals, polymers, and other industrial products.

Mecanismo De Acción

The mechanism of action of 2-(2-Ethylbutanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the carboxyl group can participate in ionic interactions, further influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Analogous Compounds

†Calculated based on molecular formula.

Key Observations :

- Branched vs.

- Halogenation Effects: The bromo-substituted analog (C₇H₁₂BrNO₃) exhibits higher molecular weight and altered reactivity due to the electronegative bromine atom, which may influence hydrogen-bonding patterns .

- Steric Hindrance: 2-Acetamido-3,3-dimethylbutanoic acid (C₈H₁₅NO₃) shares the same molecular weight as the target compound but features dimethyl groups that reduce conformational flexibility .

Hydrogen Bonding and Crystallography

Compounds like 2-(2-Ethoxy-2-oxoacetamido)benzoic acid exhibit planar molecular geometries stabilized by O–H⋯O and C–H⋯O hydrogen bonds, forming chains parallel to the [111] crystallographic direction . While analogous data for 2-(2-Ethylbutanamido)acetic acid are unavailable, its carboxylic acid and amide groups suggest similar hydrogen-bonding capabilities. In contrast, halogenated derivatives (e.g., bromo-substituted analogs) may display weaker hydrogen bonds due to competing halogen interactions .

Actividad Biológica

2-(2-Ethylbutanamido)acetic acid, a derivative of acetic acid, has garnered attention due to its potential biological activities. This compound is structurally related to acetic acid, which is known for various therapeutic properties, including metabolic regulation and antimicrobial effects. This article explores the biological activity of 2-(2-Ethylbutanamido)acetic acid, synthesizing findings from diverse sources.

Chemical Structure and Properties

2-(2-Ethylbutanamido)acetic acid features an amide functional group attached to the acetic acid backbone, which may influence its solubility and interaction with biological systems. The compound's CAS number is 98552-89-7, indicating its unique identity in chemical databases.

The biological activity of 2-(2-Ethylbutanamido)acetic acid can be attributed to several mechanisms:

- Target Interaction : It interacts with various biological targets, similar to other thiazole derivatives, which are known for their diverse biological activities such as antioxidant, analgesic, anti-inflammatory, and antimicrobial effects.

- Biochemical Pathways : This compound may activate or inhibit specific biochemical pathways and enzymes or modulate receptor activity within cells.

- Pharmacokinetics : The pharmacokinetic profile suggests that once administered, the compound's behavior in physiological systems can be unpredictable, potentially leading to varied therapeutic outcomes.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(2-Ethylbutanamido)acetic acid exhibit antimicrobial properties. For instance, studies on thiazole derivatives have shown efficacy against various bacterial strains. While specific data on 2-(2-Ethylbutanamido)acetic acid's antimicrobial activity is limited, its structural similarities suggest potential effectiveness.

Metabolic Effects

Acetic acid is recognized for its role in metabolic regulation. A systematic review highlighted that dietary acetic acid supplementation can significantly reduce fasting blood glucose (FBG) levels and triglycerides in individuals with type 2 diabetes . Given the structural relationship between acetic acid and 2-(2-Ethylbutanamido)acetic acid, it is plausible that the latter may exhibit similar metabolic benefits.

Case Studies

- Antidiabetic Potential : In a clinical trial involving dietary acetic acid supplementation, participants experienced significant reductions in plasma triglycerides and FBG levels . Although direct studies on 2-(2-Ethylbutanamido)acetic acid are lacking, these findings support further investigation into its potential as a therapeutic agent for metabolic disorders.

- Antimicrobial Testing : A study evaluating thiazole derivatives found that certain compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that 2-(2-Ethylbutanamido)acetic acid may warrant similar testing due to its structural characteristics.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.